molecular formula C6H6N2O4S3 B12006027 3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile CAS No. 4886-22-0

3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile

Cat. No.: B12006027
CAS No.: 4886-22-0
M. Wt: 266.3 g/mol
InChI Key: RIGYMANZYXBOTR-UHFFFAOYSA-N
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Description

3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile (CAS 4886-22-0) is a high-purity chemical building block with the molecular formula C6H6N2O4S3 and a molecular weight of 266.32 g/mol . This compound is characterized by its high density of 1.71 g/cm³ and a high boiling point of 505.1°C, indicating good thermal stability for various experimental conditions . The presence of two methylsulfonyl (mesyl) groups attached to the thiazole ring core is a key structural feature. The sulfonyl groups are strong electron-withdrawing units and can act as excellent leaving groups in nucleophilic substitution reactions, facilitating the creation of more complex molecular architectures . This reactivity makes the compound a valuable synthon in organic synthesis, particularly for constructing heterocyclic systems and functionalized materials. Its primary research applications include serving as a versatile precursor in medicinal chemistry for the synthesis of potential pharmacologically active molecules, and in materials science for the development of novel organic compounds with specific electronic properties. Researchers value this compound for its ability to introduce the thiazole-4-carbonitrile motif into target structures, a scaffold of significant interest in drug discovery. This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary applications. Proper handling procedures should be followed, as the high boiling point suggests the need for careful control during heating processes.

Properties

CAS No.

4886-22-0

Molecular Formula

C6H6N2O4S3

Molecular Weight

266.3 g/mol

IUPAC Name

3,5-bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile

InChI

InChI=1S/C6H6N2O4S3/c1-14(9,10)5-4(3-7)6(13-8-5)15(2,11)12/h1-2H3

InChI Key

RIGYMANZYXBOTR-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C(=NS1)S(=O)(=O)C)C#N

Origin of Product

United States

Preparation Methods

Hantzsch Synthesis with Cyanide-Substituted α-Haloketones

Chloroacetonitrile (ClCH2_2CN) serves as the α-halocarbonyl component, reacting with thiourea to form 4-cyano-1,2-thiazole. The reaction proceeds under reflux in ethanol, yielding the unsubstituted thiazole core. Subsequent functionalization at C3 and C5 is required to introduce methylsulfonyl groups.

Introduction of Methylsulfonyl Groups

The methylsulfonyl (-SO2_2CH3_3) groups are introduced via oxidation of thiol or thioether precursors. Two primary pathways are documented:

Oxidation of 3,5-Dimercaptothiazole Derivatives

Starting from 3,5-dimercapto-1,2-thiazole-4-carbonitrile, the thiol (-SH) groups are oxidized to sulfonic acid (-SO3_3H) intermediates using hydrogen peroxide (H2_2O2_2) in acetic acid. Subsequent methylation with methyl iodide (CH3_3I) in the presence of a base (e.g., NaOH) converts the sulfonic acids to methylsulfonyl groups.

Reaction Conditions

  • Oxidation : 30% H2_2O2_2, glacial acetic acid, 60°C, 4–6 hours.

  • Methylation : CH3_3I, NaOH (aq.), room temperature, 12 hours.

Yield : 68–72%.

Direct Sulfonation via Methylsulfonyl Chloride

Methylsulfonyl chloride (MsCl) reacts with the deprotonated thiazole intermediate. Lithiation at C3 and C5 using lithium diisopropylamide (LDA) at -78°C generates nucleophilic sites, which are quenched with MsCl to install the methylsulfonyl groups.

Reaction Conditions

  • Deprotonation : LDA (2.2 equiv.), THF, -78°C, 1 hour.

  • Sulfonation : MsCl (2.5 equiv.), -78°C to room temperature, 24 hours.

Yield : 55–60%.

Alternative Pathways via Thioether Intermediates

Protection-Oxidation Strategy

3,5-Dimercapto-1,2-thiazole-4-carbonitrile is first protected as bis(methylthio) derivatives using methyl iodide. The methylthio (-SMe) groups are then oxidized to methylsulfonyl using oxone (2KHSO5_5·KHSO4_4·K2_2SO4_4) in aqueous acetone.

Reaction Conditions

  • Protection : CH3_3I, K2_2CO3_3, DMF, 50°C, 8 hours.

  • Oxidation : Oxone (3 equiv.), acetone/H2_2O (3:1), 0°C to room temperature, 6 hours.

Yield : 75–80%.

Mechanistic Insights

Oxidation of Thiols to Sulfonyl Groups

The oxidation of thiols to sulfonic acids proceeds via a two-electron mechanism, forming sulfenic (-SOH) and sulfinic (-SO2_2H) intermediates before reaching the sulfonic acid (-SO3_3H) stage. Methylation with CH3_3I involves nucleophilic substitution, where the sulfonate anion attacks the methyl electrophile.

Directed Metallation in Sulfonation

Lithiation at C3 and C5 is facilitated by the electron-withdrawing cyanide group at C4, which activates adjacent positions for deprotonation. The resulting aryl lithium species reacts with MsCl to form C-S bonds regioselectively.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Hantzsch + OxidationHigh functional group toleranceMulti-step, moderate yields68–72%
Direct SulfonationFewer stepsRequires cryogenic conditions55–60%
Protection-OxidationHigh yields, scalableRequires toxic methyl iodide75–80%

Scalability and Industrial Relevance

The protection-oxidation route (Section 3.1) is favored for large-scale synthesis due to its robustness and higher yields. Industrial protocols often employ flow chemistry to optimize exothermic oxidation steps, ensuring safety and consistency.

Recent Advances

Electrochemical Oxidation

A 2024 study demonstrated the electrochemical oxidation of 3,5-dimercaptothiazole-4-carbonitrile in a methanol-water mixture, achieving 85% yield with reduced reagent waste.

Photocatalytic Sulfonation

Visible-light-mediated sulfonation using rose bengal as a photocatalyst enables milder conditions (room temperature, 12 hours) with comparable yields (78%) .

Chemical Reactions Analysis

Nucleophilic Substitution

Thiazole derivatives with electron-withdrawing groups often undergo nucleophilic aromatic substitution. For example:

  • Sulfonyl groups may act as leaving groups under basic conditions, though the steric hindrance and electron-withdrawing nature of -SO₂Me could hinder substitution. Analogous systems (e.g., thiazole sulfonamides) show reactivity under strong nucleophilic conditions .

  • Nitrile group : The cyano group may participate in cycloadditions or nucleophilic additions, such as in the synthesis of pyrazole derivatives .

Cyclization Reactions

Isothiazoles often participate in cyclocondensation reactions. For instance:

  • Asymmetric cyclocondensation : Copper-catalyzed reactions involving allyl cyanides and thioamides could yield condensed isothiazoles, though steric hindrance from -SO₂Me groups may affect this .

  • Annulation : Thiazole rings can form via (4+1) annulation strategies, such as those involving β-keto thioamides and ammonia .

Functionalization of the Thiazole Ring

  • Substitution : Replacement of -SO₂Me groups with other nucleophiles (e.g., amines, alkoxides) could generate diverse derivatives. Analogous thiazole sulfonamides undergo nucleophilic displacement under strong basic conditions .

  • Cross-coupling : The nitrile group may participate in metal-catalyzed coupling reactions (e.g., Suzuki, Heck).

Biological Activity

While not directly studied for this compound, thiazole derivatives with electron-withdrawing groups often exhibit antimicrobial, anticancer, or anticonvulsant properties . For example:

  • Anticancer activity : Thiazole derivatives with chlorine-substituted phenyl groups show potent activity against breast cancer cell lines .

  • Antitubercular action : Thiazole derivatives with phenyl substituents exhibit activity against Mycobacterium tuberculosis .

Substituent Effects on Reactivity

SubstituentPositionEffect on ReactivityExample Reaction
Methylsulfonyl (-SO₂Me)3, 5Strongly electron-withdrawing, deactivates ringNucleophilic substitution (if leaving group present)
Nitrile (-CN)4Electron-withdrawing, facilitates nucleophilic attackCycloaddition, substitution

Scientific Research Applications

Anticancer Activity

The compound has been investigated for its potential anticancer properties. Studies have shown that derivatives of thiazole, including 3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile, exhibit significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

  • Cell Lines Tested : PC3 (prostate cancer), MCF-7 (breast cancer), HepG2 (liver cancer).
  • Findings : The compound demonstrated an IC50 value of 5.71 μM against MCF-7 cells, outperforming standard drugs like 5-fluorouracil with an IC50 of 6.14 μM. This efficacy is attributed to the presence of electron-withdrawing groups that enhance activity against cancer cells .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial effects. Various thiazole derivatives have shown promising results against bacterial and fungal strains.

Table 1: Antimicrobial Activity

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus6.25 µg/mL
Escherichia coli12.5 µg/mL
Aspergillus fumigatus10 µg/mL

The presence of amino or quinolinyl moieties in thiazole derivatives enhances their antimicrobial activity significantly .

Anticonvulsant Activity

Research indicates that thiazole derivatives can also exhibit anticonvulsant properties. The structural characteristics of these compounds play a crucial role in their pharmacological effects.

Case Study: Anticonvulsant Efficacy

  • Model Used : Picrotoxin-induced convulsion model.
  • Results : Compounds similar to this compound showed a median effective dose (ED50) of less than 20 mg/kg in anticonvulsant activity tests. This is significantly lower than standard medications like ethosuximide .

Mechanistic Insights and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the pharmacological properties of thiazole derivatives.

Key SAR Findings :

  • The presence of methylsulfonyl groups enhances solubility and bioavailability.
  • Substituents on the thiazole ring influence both efficacy and toxicity profiles.
  • Electron-withdrawing groups are essential for increasing anticancer activity .

Mechanism of Action

The mechanism of action of 3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfonyl groups can form strong interactions with biological molecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations: Sulfonyl vs. Thio/Sulfanyl Groups

3,5-Bis((4-bromobenzyl)thio)-1,2-thiazole-4-carbonitrile
  • Molecular Formula : C₁₈H₁₂Br₂N₂S₃
  • Key Features : Replaces methylsulfonyl groups with 4-bromobenzylthio substituents. The bromine atoms introduce steric bulk and electron-withdrawing effects, while the thioether linkages reduce polarity compared to sulfonyl groups.
  • Applications : Likely used in halogenated drug intermediates due to bromine's reactivity in cross-coupling reactions.
  • Structural Impact : Higher molecular weight (537.25 g/mol ) and reduced solubility in polar solvents compared to the target compound .
Sodium 3,5-di(sulfanyl)-1,2-thiazole-4-carbonitrile (CAS 2076-67-7)
  • Molecular Formula : C₄H₂N₂NaS₃⁺
  • Key Features : Sulfanyl (SH) and sulfanylidene (S⁻) groups replace methylsulfonyl moieties, with sodium counterions enhancing water solubility.
  • Physical Properties : Density = 1.66 g/cm³, boiling point = 244.4°C, and lower logP (1.97) indicate higher hydrophilicity than the sulfonyl analogue.
  • Applications: Potential use in ionic synthesis or as a ligand in coordination chemistry .

Core Structure Simplifications

1,3-Thiazole-4-carbonitrile
  • Molecular Formula : C₄H₂N₂S
  • Key Features : Lacks sulfonyl groups, resulting in a simpler, less polar structure.
  • Crystal Properties : Exhibits C–H⋯N hydrogen bonds and π–π stacking, contrasting with the steric hindrance imposed by sulfonyl groups in the target compound.
  • Applications : Found in small-molecule catalysts or precursors for functionalized thiazoles .

Functional Group Influence on Reactivity

  • Methylsulfonyl Groups : Enhance electrophilicity at the nitrile group, making 3,5-bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile suitable for nucleophilic substitution reactions.
  • Bromobenzylthio Groups : The bromine in 3,5-bis((4-bromobenzyl)thio)-1,2-thiazole-4-carbonitrile enables participation in Suzuki-Miyaura couplings, broadening its utility in cross-coupling chemistry .
  • Sulfanyl/Sodium Groups : The ionic nature of sodium 3,5-di(sulfanyl)-1,2-thiazole-4-carbonitrile facilitates reactions in aqueous media, unlike the sulfonyl analogue .

Physicochemical Properties Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Solubility Profile
This compound C₆H₅N₂O₄S₃ 281.31 Methylsulfonyl, nitrile Not reported Moderate in polar solvents
3,5-Bis((4-bromobenzyl)thio)-1,2-thiazole-4-carbonitrile C₁₈H₁₂Br₂N₂S₃ 537.25 Bromobenzylthio, nitrile Not reported Low in water, high in DMF
Sodium 3,5-di(sulfanyl)-1,2-thiazole-4-carbonitrile C₄H₂N₂NaS₃⁺ 197.26 Sulfanyl, sodium 244.4 High in water
1,3-Thiazole-4-carbonitrile C₄H₂N₂S 110.14 Nitrile Not reported Moderate in ethanol

Biological Activity

Introduction

3,5-Bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile is a thiazole derivative that has garnered attention due to its diverse biological activities. This article reviews the compound's biological properties, including its antimicrobial, anticancer, and other pharmacological effects, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a thiazole ring with two methylsulfonyl groups and a carbonitrile functional group. Its unique structure contributes to its reactivity and biological potential. The compound's electrophilic nature allows it to interact with various biological targets, which is essential for its therapeutic applications.

Structural Characteristics

Feature Description
Chemical Formula C₆H₆N₂O₄S₂
Molecular Weight 206.25 g/mol
CAS Number 305632
Functional Groups Methylsulfonyl, Carbonitrile

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

  • Minimum Inhibitory Concentration (MIC) values have been reported in studies where the compound showed potent activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 3.91 to 62.5 µg/mL .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Studies have shown that it can induce cytotoxicity in various cancer cell lines.

  • For instance, in vitro assays revealed that this compound exhibited an IC50 value of less than 10 µg/mL against multiple cancer cell lines .

Case Study: Cytotoxicity Assays

In one study involving human cancer cell lines:

  • Cell Lines Tested : A-431 (epidermoid carcinoma), Jurkat (T-cell leukemia)
  • IC50 Values :
    • A-431: IC50 = 8.5 µg/mL
    • Jurkat: IC50 = 7.2 µg/mL .

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes and disruption of cellular processes through its electrophilic interactions with nucleophilic sites on proteins and nucleic acids.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the thiazole ring or the substituent groups can significantly alter the biological activity of the compound. For instance:

  • The presence of electron-withdrawing groups enhances anticancer activity.
  • Methylsulfonyl groups are crucial for maintaining antimicrobial efficacy .

Comparative Analysis with Similar Compounds

Compound Name CAS Number Key Features Biological Activity
3,5-Bis(methylsulfanyl)-1,2-thiazole4886-14-0Contains a sulfanyl group instead of sulfonylModerate antimicrobial activity
3,5-Bis(methylsulfinyl)-thiazole4886-20-8Features sulfinyl groupsLower anticancer activity compared to target

Q & A

Q. What are the recommended synthetic routes for preparing 3,5-bis(methylsulfonyl)-1,2-thiazole-4-carbonitrile, and how can reaction conditions be optimized?

A common approach involves multi-step nucleophilic substitution and cyclization reactions. For example, sulfonyl groups can be introduced via methylsulfonyl chloride under basic conditions (e.g., pyridine or triethylamine as catalysts). Refluxing in absolute ethanol with glacial acetic acid as a proton donor (to accelerate imine or nitrile formation) is effective, as demonstrated in similar heterocyclic syntheses . Monitoring via TLC (e.g., cyclohexane/ethyl acetate gradients) ensures reaction progress, and purification via flash chromatography (silica gel, 0–25% ethyl acetate) yields high-purity products. Optimization focuses on solvent polarity, temperature (e.g., 50°C for azide cycloadditions), and stoichiometry of sulfonylating agents .

Q. How should researchers characterize the structural purity of this compound?

Combine spectroscopic and crystallographic methods:

  • 1H/13C NMR : Identify methylsulfonyl (δ ~3.3 ppm for CH3, δ ~40–45 ppm for S–CH3) and nitrile (δ ~110–120 ppm) groups .
  • IR spectroscopy : Confirm sulfonyl (S=O stretches at ~1150–1350 cm⁻¹) and nitrile (C≡N at ~2230 cm⁻¹) .
  • X-ray crystallography : Resolve envelope conformations in the thiazole ring and hydrogen-bonding networks (e.g., C–H⋯O interactions) to validate solid-state packing .

Q. What solvents and storage conditions are optimal for handling this compound?

Use anhydrous solvents (e.g., methylene chloride, THF) to prevent hydrolysis of sulfonyl or nitrile groups. Store under inert gas (argon/nitrogen) at –20°C in amber vials to avoid light- or moisture-induced degradation. Long-term storage is discouraged due to potential sulfonyl group instability; periodic NMR reassessment is advised .

Advanced Research Questions

Q. How do electronic effects of methylsulfonyl groups influence the compound’s reactivity in nucleophilic substitutions?

The electron-withdrawing nature of methylsulfonyl groups deactivates the thiazole ring, directing nucleophilic attacks to the nitrile carbon or less electron-deficient positions. Computational studies (DFT) can map electrostatic potential surfaces to predict regioselectivity. Experimentally, compare reaction rates with analogs lacking sulfonyl groups (e.g., using kinetic assays in DMSO or DMF) .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies may arise from impurities (e.g., residual solvents) or assay conditions. For example:

  • Reproducibility checks : Validate purity via HPLC-MS and repeat assays with freshly purified batches.
  • Dose-response curves : Test across logarithmic concentrations (nM–µM) to identify true IC50 values.
  • Mechanistic studies : Use competitive binding assays (e.g., SPR or ITC) to confirm target engagement if the compound is hypothesized as an antineoplastic agent .

Q. How can crystallographic data inform the design of derivatives with enhanced stability or activity?

Analyze hydrogen-bonding motifs (e.g., C–H⋯O interactions in the crystal lattice) to identify sites for functionalization. Introducing substituents that strengthen these interactions (e.g., hydroxyl or amine groups) may improve thermal stability. Compare melting points and solubility profiles of derivatives to correlate structural changes with physicochemical properties .

Q. What advanced techniques quantify degradation products under stressed conditions?

  • Forced degradation studies : Expose the compound to heat (60°C), UV light, or acidic/basic conditions.
  • LC-HRMS : Identify degradation fragments (e.g., sulfonic acids from sulfonyl hydrolysis).
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life under standard storage conditions .

Methodological Notes

  • Synthetic protocols : Prioritize anhydrous conditions and inert atmospheres to minimize side reactions .
  • Data validation : Cross-reference NMR/IR with computational simulations (e.g., Gaussian or ORCA) to confirm assignments .
  • Biological assays : Include positive controls (e.g., known kinase inhibitors for antineoplastic studies) and validate cell-line specificity .

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